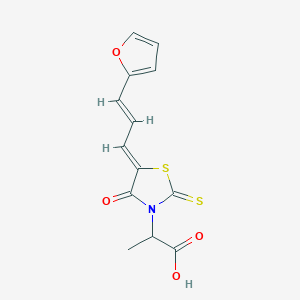

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Descripción

Propiedades

IUPAC Name |

2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S2/c1-8(12(16)17)14-11(15)10(20-13(14)19)6-2-4-9-5-3-7-18-9/h2-8H,1H3,(H,16,17)/b4-2+,10-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQJXQLTYBPFIW-QXYPORFMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C(=CC=CC2=CC=CO2)SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)N1C(=O)/C(=C/C=C/C2=CC=CO2)/SC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a thiazolidinone derivative that has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound's unique structural features, including a thiazolidinone ring and a furan substituent, contribute to its pharmacological potential.

- Molecular Formula : C13H11NO4S2

- Molecular Weight : Approximately 309.36 g/mol

- Structural Features : The compound contains a thiazolidine core, which is recognized for its biological activity, and a furan moiety that enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Cytotoxicity and Antitumor Effects

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it demonstrated varying levels of activity across different cell types:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 83.20 ± 2.25 |

| MCF-7 | >100 |

| HCT116 | >100 |

| NIH 3T3 | >100 |

These results indicate that while the compound shows promise against certain leukemia cells, it may not be as effective against solid tumors compared to established chemotherapeutics like doxorubicin, which has an IC50 of approximately 1 µM .

The mechanism of action for this compound involves interaction with various molecular targets. Molecular docking studies suggest that it may inhibit specific receptors such as PPAR gamma and VEGFR2, which are crucial in regulating inflammation and tumor growth . The binding energies and inhibition constants for these interactions are as follows:

| Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| PPAR gamma | -8.49 | 0.60 |

| VEGFR2 | -9.43 | 0.121 |

These findings highlight the compound's potential to modulate critical biological pathways involved in cancer progression and inflammation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations as low as 10 µM.

- Cytotoxicity Assessment : In vitro studies using MTT assays confirmed the cytotoxic effects on K562 cells, suggesting further exploration in leukemia treatment.

Aplicaciones Científicas De Investigación

The primary applications of 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid include scientific research, with ongoing exploration of its efficacy in various therapeutic areas, highlighting its potential as a lead compound for drug development.

2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, also known as PubChem CID 6375556, is a complex organic molecule belonging to the thiazolidinone class . Thiazolidinone rings are known for their biological activity, especially in medicinal chemistry. The furan moiety and propanoic acid side chain in this compound contribute to its potential pharmacological properties.

Synonyms: The compound is also known as:

- 1164116-77-1

- 2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

- CHEMBL255881

- MLS000551724

Molecular Weight: The molecular weight of 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is 309.4 g/mol .

Spectroscopic Techniques: Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm the structure of synthesized compounds. Analytical methods such as IR spectroscopy confirm functional groups, while NMR provides insights into molecular structure.

Biological Activity: In vitro studies have demonstrated that derivatives of this compound exhibit moderate to strong antiproliferative activity against human leukemia cell lines.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

C5-Substituent Variations

- Furan-based substituents :

- The target compound’s (E)-3-(furan-2-yl)allylidene group introduces extended conjugation and flexibility compared to rigid arylidenes (e.g., 4-chlorophenyl-furan in ). This may enhance binding to dynamic enzyme pockets.

- Substitution on the furan ring (e.g., 4-chlorophenyl in Claficapavir ) improves antiviral potency by increasing hydrophobic interactions.

- Benzimidazole substituents :

C3-Substituent Variations

- Acetic acid vs. propanoic acid: Propanoic acid derivatives (e.g., target compound and ) show higher solubility and bioavailability than acetic acid analogues (e.g., ). Methylpentanoic acid derivatives (e.g., ) balance lipophilicity and acidity, optimizing antibacterial activity.

Anticancer Activity

Antimicrobial and Antiviral Activity

Stereochemical Influence

- Enantiomers (e.g., L- vs. D-phenylalanine derivatives in ) exhibit divergent activities (e.g., 84% ee for D-configuration), emphasizing the need for stereochemical precision in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.